2-(Phenylselanyl)cyclohex-2-en-1-one
Description
2-(Phenylselanyl)cyclohex-2-en-1-one is a substituted cyclohexenone derivative characterized by a phenylselanyl (-SePh) group at the 2-position of the α,β-unsaturated ketone framework. The selenium atom in the substituent introduces unique electronic and steric properties, distinguishing it from sulfur- or nitrogen-containing analogs. This compound is synthesized via selenylation reactions using benzeneseleninic acid or benzeneselenenyl halides ().
Properties
CAS No. |
57204-95-2 |
|---|---|
Molecular Formula |
C12H12OSe |
Molecular Weight |
251.19 g/mol |
IUPAC Name |
2-phenylselanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12OSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 |
InChI Key |
QTYKIELGPUWJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Selenium Addition Reactions
The most direct route to 2-(phenylselanyl)cyclohex-2-en-1-one involves selenium addition to cyclohexenone derivatives. A prominent method utilizes phenylselenyl chloride (PhSeCl) as the selenium source. In this approach, cyclohex-2-en-1-one is treated with PhSeCl in the presence of a base such as triethylamine to neutralize HCl byproducts. The reaction typically proceeds at 0–25°C in dichloromethane (DCM) or ethyl acetate, achieving yields of 70–85%.
Mechanistic Insight :
The reaction follows a conjugate addition mechanism, where the enolate intermediate attacks the electrophilic selenium atom in PhSeCl. Steric hindrance from the cyclohexenone ring influences regioselectivity, favoring the 2-position substitution.
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 0–25°C | <5% variance |
| Solvent | DCM | +10% vs. THF |
| Base | Triethylamine | +15% vs. Pyridine |
Zinc-Mediated Coupling
Zinc dust serves as a reductant in coupling reactions between cyclohexenone and diphenyl diselenide (PhSeSePh). This method, adapted from patent literature, involves a two-phase system with aqueous sodium bicarbonate and organic solvents.
Procedure :
- Combine PhSeSePh (0.25 mmol), cyclohex-2-en-1-one (0.5 mmol), and zinc dust (1.5 mmol) in DCM.
- Stir vigorously under nitrogen at 50°C for 6 hours.
- Extract with saturated NaCl, dry over Na₂SO₄, and concentrate.
Key Advantages :
Limitations :
- Requires strict exclusion of oxygen to prevent zinc oxidation.
- Prolonged reaction times (>8 hours) reduce yields due to over-reduction.
Oxidative Selenenylation
Oxidative methods using K₂S₂O₈ or N-chlorosuccinimide (NCS) have gained prominence for their mild conditions. A protocol from the Royal Society of Chemistry demonstrates this approach:
- Combine cyclohex-2-en-1-one (0.5 mmol), PhSeSePh (0.25 mmol), and K₂S₂O₈ (0.25 mmol) in DMSO.
- Heat at 80°C until PhSeSePh consumption (monitored by TLC).
- Quench with H₂O₂, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).
Yield Comparison :
| Oxidant | Temperature | Time | Yield |
|---|---|---|---|
| K₂S₂O₈ | 80°C | 4 h | 80% |
| NCS | 25°C | 30 min | 60% |
Mechanistic Role of DMSO :
DMSO acts as both solvent and oxidant, facilitating the generation of selenyl radicals (PhSe- ) that add to the enone system.
Purification and Characterization
Purification Techniques :
- Column Chromatography : Silica gel with hexane/ethyl acetate (60:1 to 20:1) achieves >95% purity.
- Recrystallization : Ethyl acetate/methanol mixtures yield crystalline product.
Spectroscopic Data :
Comparative Analysis of Methods
Yield and Efficiency :
| Method | Average Yield | Time Required | Scalability |
|---|---|---|---|
| Selenium Addition | 78% | 2–4 h | High |
| Zinc-Mediated Coupling | 75% | 6–8 h | Moderate |
| Oxidative Selenenylation | 80% | 4 h | High |
Cost and Safety :
- Selenium Addition : Requires handling corrosive PhSeCl (−$50/g).
- Oxidative Methods : K₂S₂O₈ ($0.10/g) and DMSO ($0.30/mL) offer cost advantages.
Industrial-Scale Considerations
For kilogram-scale production, the oxidative selenenylation method is preferred due to:
- Simpler Workup : Aqueous extraction vs. column chromatography.
- Lower Toxicity : Avoids Zn dust and halogenated solvents.
- Reproducibility : ±2% yield variance across 10 batches.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylselanyl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form the corresponding alcohol.
Substitution: The phenylselanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding selenoxide.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclohexenone derivatives.
Scientific Research Applications
2-(Phenylselanyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenoxide intermediates.
Biology: The compound is studied for its potential antioxidant properties due to the presence of the selenium atom.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of oxidative stress-related diseases.
Industry: It may be used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Phenylselanyl)cyclohex-2-en-1-one involves its ability to undergo redox reactions. The phenylselanyl group can be oxidized to selenoxide, which can then participate in various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and physical properties of 2-(Phenylselanyl)cyclohex-2-en-1-one and analogs:
Key Observations :
- Selenium vs. Sulfur : The phenylselanyl group imparts lower crystallinity compared to phenylthio analogs, as seen in 9k (gum) vs. 9d (solid, 126–128°C) .
- Natural Derivatives: Piperitone, a naturally occurring methyl-isopropyl-substituted cyclohexenone, is volatile and used in fragrances, contrasting with synthetic selanyl derivatives .
Key Insights :
- Selenium Toxicity : While explicit data for this compound are lacking, selenium compounds generally require careful handling due to narrow therapeutic indices .
- Agrochemical Relevance: Metabolites like clethodim imine sulfone exhibit low acute toxicity, contrasting with reactive intermediates like 3-(benzylamino) derivatives, which demand stringent safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
